molecular formula C16H14FN3O3S B2611174 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034428-38-9

4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2611174
CAS RN: 2034428-38-9
M. Wt: 347.36
InChI Key: IAUDKJOARONLOR-UHFFFAOYSA-N
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Description

4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the utility of fluorine-substituted heterocycles, such as furans and pyrazines, in the synthesis and nuclear magnetic resonance (NMR) studies. The introduction of fluorine atoms into heterocyclic compounds like thiophenes, pyrroles, and furans enhances their physical and chemical properties. These modifications have significant implications for their applications in material science, pharmaceuticals, and agrochemicals. Studies like those conducted by Dvornikova et al. (2003) on fluorine-substituted heterocycles underscore the importance of these compounds in developing new synthetic methodologies and exploring their chemical behavior through NMR spectroscopy (Dvornikova et al., 2003).

Molecular Dynamics and Quantum Chemical Studies

Compounds with fluorine substitution have also been studied for their adsorption and corrosion inhibition properties, as demonstrated by Kaya et al. (2016) in their work on piperidine derivatives. These studies reveal how small molecular modifications can significantly impact the material's interaction with its environment, offering insights into designing more effective corrosion inhibitors (Kaya et al., 2016).

Antitubercular and Anticancer Properties

The structural motif present in 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is indicative of potential biological activity. For instance, Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues with significant antitubercular activity. This suggests that similar fluorinated compounds could have therapeutic potential against tuberculosis or other diseases (Kantevari et al., 2011).

Enzyme Inhibition Studies

Fluorinated compounds have been evaluated for their enzyme inhibition properties, suggesting their potential as therapeutic agents. Research by Gul et al. (2016) on 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides showed significant inhibition against human carbonic anhydrase isoforms, indicating the potential of fluorinated compounds in designing new inhibitors for therapeutic purposes (Gul et al., 2016).

properties

IUPAC Name

4-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-11-9-12(17)4-5-15(11)24(21,22)20-10-13-16(19-7-6-18-13)14-3-2-8-23-14/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUDKJOARONLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide

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